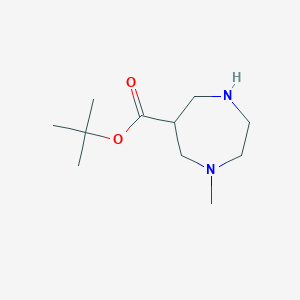

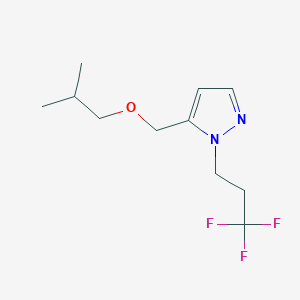

![molecular formula C26H23N3O4S B2502551 1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone CAS No. 896698-11-6](/img/structure/B2502551.png)

1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.

BenchChem offers high-quality 1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- Synthetic Pathways : Research has explored various synthetic routes to create derivatives of the quinazolin-4-one framework, including modifications to introduce different functional groups and to study their chemical properties and reactions. For instance, compounds have been synthesized through reactions involving alkylation, esterification, and glycosidation, leading to a variety of derivatives with potential biological activities (Saleh et al., 2004).

- Chemical Modifications : Modifications such as the introduction of sulfanyl groups and glycoside derivatives have been studied, providing insights into the chemical versatility and potential for further functionalization of the quinazolinone backbone (Saleh et al., 2004).

Biological Activities

- Antimicrobial and Antitubercular Properties : Certain derivatives have shown antimicrobial and antitubercular activities, highlighting their potential as therapeutic agents against infectious diseases. For example, studies have found significant activity against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis (Maurya et al., 2013).

- Anticancer Activity : Derivatives exhibiting potent anticancer properties have been identified, with mechanisms of action including disruption of microtubule formation and inhibition of tumor growth in xenograft models. This indicates their potential as lead compounds for the development of new cancer therapies (Suzuki et al., 2020).

Chemical Properties and Applications

- Photocyclization and Fluorescence : Research into the photocyclization processes of related compounds has led to the synthesis of polycyclic structures with interesting fluorescence properties, which could have applications in materials science and as fluorescent probes (Wei et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell survival .

Mode of Action

Compounds with similar structures have been shown to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in cellular processes controlled by the target enzyme.

Biochemical Pathways

The inhibition of GSK-3β can affect several biochemical pathways. For instance, GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . Inhibition of GSK-3β can lead to the accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus and activate the transcription of Wnt target genes .

Pharmacokinetics

Compounds with similar structures are generally well-absorbed and distributed throughout the body . The metabolism and elimination of these compounds can vary, affecting their bioavailability .

Result of Action

The inhibition of GSK-3β can lead to changes in cell proliferation and survival. For example, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have potential anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target

properties

IUPAC Name |

1-[3-[[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c1-16(30)18-8-10-22(31-2)19(12-18)14-34-26-28-21-6-4-3-5-20(21)25(29-26)27-13-17-7-9-23-24(11-17)33-15-32-23/h3-12H,13-15H2,1-2H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYZTZRJZOTEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)